![molecular formula C12H9BrN2O2 B14146359 [4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone CAS No. 383877-72-3](/img/structure/B14146359.png)
[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone is a complex organic compound that features a bromophenyl group, a pyrazole ring, and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the bromination of phenylhydrazine to obtain 3-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring through a cyclization reaction. The final step involves the formation of the oxirane ring by reacting the pyrazole derivative with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Products may include diols or carboxylic acids.
Reduction: The major product would be [4-(phenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the activity of epoxide hydrolases and other related enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of [4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in proteins or DNA, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription processes. The bromophenyl group may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- [4-(3-chlorophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone
- [4-(3-fluorophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone
- [4-(3-methylphenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone
Uniqueness
Compared to its analogs, [4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the electronic effects of the bromine atom can alter the compound’s chemical properties, making it distinct from its chloro, fluoro, and methyl analogs.
Properties
CAS No. |
383877-72-3 |
|---|---|
Molecular Formula |
C12H9BrN2O2 |
Molecular Weight |
293.12 g/mol |
IUPAC Name |
[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone |
InChI |
InChI=1S/C12H9BrN2O2/c13-8-3-1-2-7(4-8)9-5-14-15-11(9)12(16)10-6-17-10/h1-5,10H,6H2,(H,14,15) |
InChI Key |
YSJDEWTWCAJZCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)C2=C(C=NN2)C3=CC(=CC=C3)Br |
solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)


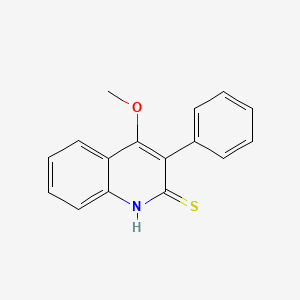
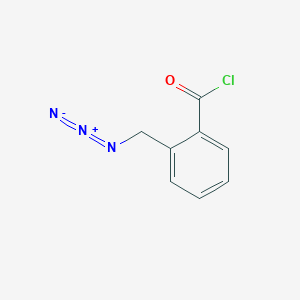

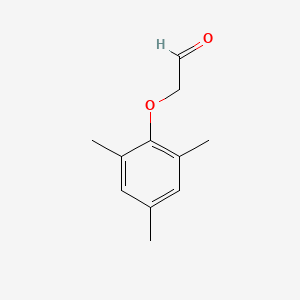
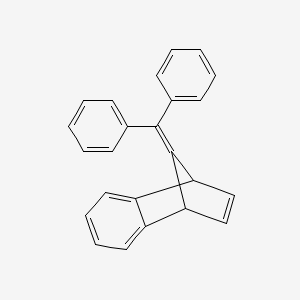
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)

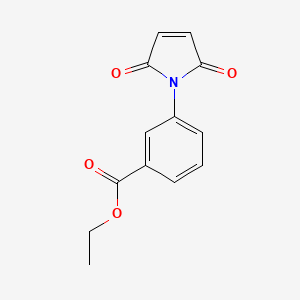
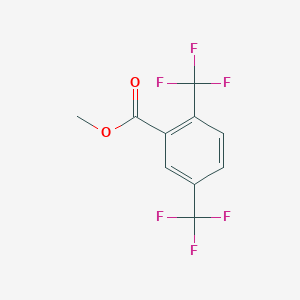
![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
